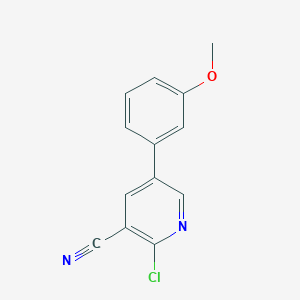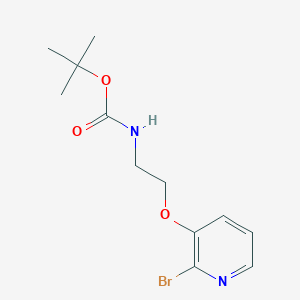
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C14H14O3S. This compound features a thiophene ring substituted with a phenyl group that contains a dimethoxymethyl substituent and an aldehyde functional group. It is a member of the thiophene family, which is known for its diverse applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a thiophene halide in the presence of a palladium catalyst.
Dimethoxymethyl Substitution: The dimethoxymethyl group can be introduced through a formylation reaction using dimethoxymethane and a Lewis acid catalyst.
Aldehyde Functional Group: The aldehyde group is typically introduced via a Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Condensation: Malonic acid, piperidine, ethanol
Major Products Formed
Oxidation: 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carboxylic acid
Reduction: 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Condensation: α,β-unsaturated carbonyl compounds
Aplicaciones Científicas De Investigación
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar structure but with a diphenylamino group instead of a dimethoxymethyl group.
5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde: Similar structure but with different substitution patterns on the phenyl ring.
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde: Similar structure but with di-p-tolylamino substitution.
Uniqueness
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized organic molecules and advanced materials.
Propiedades
Fórmula molecular |
C14H14O3S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
5-[2-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3S/c1-16-14(17-2)12-6-4-3-5-11(12)13-8-7-10(9-15)18-13/h3-9,14H,1-2H3 |
Clave InChI |
KXSHDYQBWCETMG-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1C2=CC=C(S2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


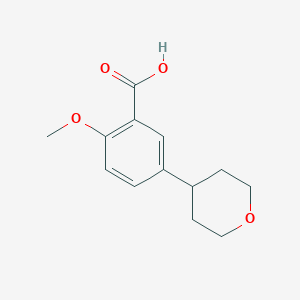
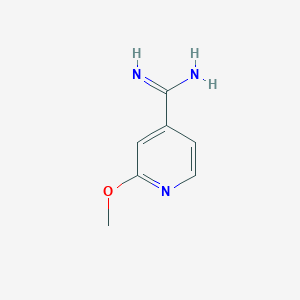
![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
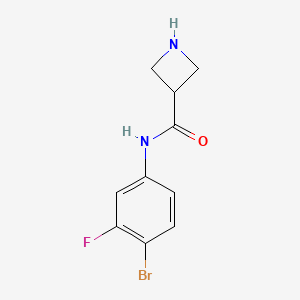
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)

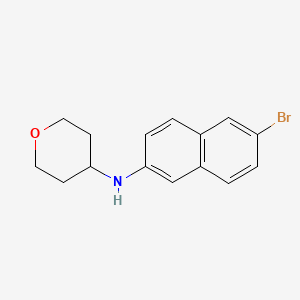
![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)


![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)
